Cas no 1821-47-2 (2-(5-Methyl-1H-indol-3-yl)ethanamine)

2-(5-Methyl-1H-indol-3-yl)ethanamine is a substituted indole derivative featuring a primary amine functional group attached to the 3-position of the indole core. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting serotonin-related pathways. The 5-methyl substitution enhances its stability and modulates electronic properties, making it useful for structure-activity relationship studies. Its well-defined structure and high purity ensure reproducibility in research applications. The compound is commonly employed in the synthesis of tryptamine analogs and other heterocyclic systems, offering versatility for medicinal chemistry and neuropharmacology investigations.
2-(5-Methyl-1H-indol-3-yl)ethanamine structure
1821-47-2 structure
Product Name:2-(5-Methyl-1H-indol-3-yl)ethanamine
CAS No:1821-47-2
MF:C11H14N2
MW:174.242262363434
MDL:MFCD00460650
CID:94034
PubChem ID:15760
Update Time:2025-09-26

2-(5-Methyl-1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Methyl-1H-indol-3-yl)ethanamine
    • 5-methyl-1H-Indole-3-ethanamine
    • 5-Methyltryptamine
    • 1H-Indole-3-ethanamine, 5-methyl
    • 5-Methyl-3-(aminoethyl)indole
    • Indole, 3-(aminoethyl)-5-methyl-
    • Tryptamine, 5-methyl
    • 2-(5-Methyl-1H-indol-3-yl)ethylamine
    • 2-(5-Methyl-indol-3-yl)ethyl amine
    • NSC 90805
    • CBDivE_014095
    • IDI1_011476
    • EN300-223449
    • L001229
    • CHEMBL331241
    • PDSP1_001118
    • 2-(5-methyl-1~{H}-indol-3-yl)ethanamine
    • SDCCGMLS-0065817.P001
    • BDBM50073691
    • PDSP1_000762
    • PD093943
    • 1H-Indole-3-ethanamine, 5-methyl-
    • AB01326088-02
    • 5-Methyl-tryptamine, 10
    • 2-(5-Methyl-1H-indol-3-yl)ethylamine #
    • HMS1431E01
    • SCHEMBL1129793
    • AKOS000546310
    • 1821-47-2
    • Maybridge3_000089
    • CHEBI:125675
    • NSC-90805
    • DTXSID10171250
    • 2-(5-methyl-1H-indol-3-yl)ethan-1-amine
    • PDSP2_000750
    • PDSP2_001102
    • Oprea1_689228
    • CVW
    • BRD-K93859331-001-01-0
    • FT-0753519
    • D87934
    • NCGC00332134-01
    • NSC90805
    • 5-metyltryptamine
    • 2-(5-Methyl-1H-indol-3-yl)-ethylamine
    • Q27216286
    • 1H-Indole-3-ethanamine,5-methyl-
    • ALBB-018681
    • BBL022747
    • STK352130
    • 5-methylpydidin-2-ol
    • DB-004001
    • MDL: MFCD00460650
    • Inchi: 1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
    • InChI Key: PYOUAIQXJALPKW-UHFFFAOYSA-N
    • SMILES: N1C=C(CCN)C2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 174.11582
  • Monoisotopic Mass: 174.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 41.8A^2

Experimental Properties

  • Density: 1.126
  • Melting Point: 95 ºC
  • Boiling Point: 355.3°Cat760mmHg
  • Flash Point: 195.9°C
  • PSA: 41.81
  • LogP: 2.67780

2-(5-Methyl-1H-indol-3-yl)ethanamine Security Information

  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • FLUKA BRAND F CODES:10
  • Storage Condition:0-6°C

2-(5-Methyl-1H-indol-3-yl)ethanamine Pricemore >>

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Additional information on 2-(5-Methyl-1H-indol-3-yl)ethanamine

Comprehensive Overview of 2-(5-Methyl-1H-indol-3-yl)ethanamine (CAS No. 1821-47-2): Properties, Applications, and Research Insights

2-(5-Methyl-1H-indol-3-yl)ethanamine, identified by its CAS number 1821-47-2, is a bioactive indole derivative with a growing presence in pharmaceutical and biochemical research. This compound, often referred to as a tryptamine analog, has garnered attention due to its structural similarity to neurotransmitters like serotonin. Researchers are increasingly exploring its potential in neuroscience, psychopharmacology, and drug discovery, aligning with current trends in mental health therapeutics and neurodegenerative disease studies.

The molecular structure of 2-(5-Methyl-1H-indol-3-yl)ethanamine features a 5-methylindole core linked to an ethylamine side chain, a configuration that enhances its blood-brain barrier permeability. This property makes it valuable for CNS-targeted drug development, a hot topic in precision medicine. Recent studies suggest its derivatives may modulate 5-HT receptors, sparking interest in mood disorder research—a frequently searched topic in academic databases and AI-driven literature reviews.

In synthetic chemistry, CAS 1821-47-2 serves as a precursor for complex alkaloids and fluorescent probes. Its indole scaffold is crucial for designing PET tracers, addressing the rising demand for neuroimaging agents—a trending subject in diagnostic technology forums. Analytical methods like HPLC-MS and NMR spectroscopy are typically employed for characterization, reflecting laboratory best practices often queried in scientific search engines.

The compound’s stability under physiological pH conditions has prompted investigations into its metabolic pathways, particularly regarding MAO enzyme interactions. These studies resonate with popular searches about enzyme inhibition and neurotransmitter regulation. While not classified as hazardous, proper laboratory handling protocols should be followed—a key concern for research safety discussions online.

Emerging applications include its use in cell signaling studies and as a template for GPCR-targeted ligands, coinciding with industry interest in receptor-specific therapeutics. Patent analyses reveal growing IP activity around indole-ethylamine derivatives, highlighting commercial potential. This aligns with frequent queries about pharmaceutical patents and drug repurposing strategies in AI-assisted literature mining tools.

Environmental fate studies indicate 2-(5-Methyl-1H-indol-3-yl)ethanamine undergoes biodegradation via soil microorganisms, a relevant point for green chemistry initiatives—a trending topic in sustainable research communities. Its logP value (~1.8) suggests moderate hydrophobicity, important for ADME predictions often explored in computational chemistry platforms.

Future research directions may explore its structure-activity relationships (SAR) for neuroprotective agents, addressing widespread interest in Alzheimer’s disease and Parkinson’s research. The compound’s fluorescence properties also open possibilities in bioimaging, connecting to popular searches about molecular probes and live-cell imaging techniques.

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